molecular formula C12H20NO4P B14573015 Diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate CAS No. 61211-69-6

Diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate

Cat. No.: B14573015
CAS No.: 61211-69-6
M. Wt: 273.26 g/mol
InChI Key: NPQSOPZQIWQDDK-UHFFFAOYSA-N
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Description

Diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a diethyl ester and a hydroxy(phenyl)aminoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate hydroxy(phenyl)aminoethyl precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the hydroxy(phenyl)aminoethyl precursor, followed by its reaction with diethyl phosphite under controlled conditions to ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.

    Substitution: Nucleophilic substitution reactions can replace the hydroxy or amino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various phosphonic acids, phosphonates, phosphine oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anticancer and antiviral agents.

    Industry: It is used in the development of flame retardants, plasticizers, and other materials with enhanced properties.

Mechanism of Action

The mechanism of action of diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Diethyl phenylphosphonate
  • Diethyl {2-[hydroxy(phenyl)amino]methyl}phosphonate

Uniqueness

Diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate is unique due to its specific

Properties

CAS No.

61211-69-6

Molecular Formula

C12H20NO4P

Molecular Weight

273.26 g/mol

IUPAC Name

N-(2-diethoxyphosphorylethyl)-N-phenylhydroxylamine

InChI

InChI=1S/C12H20NO4P/c1-3-16-18(15,17-4-2)11-10-13(14)12-8-6-5-7-9-12/h5-9,14H,3-4,10-11H2,1-2H3

InChI Key

NPQSOPZQIWQDDK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCN(C1=CC=CC=C1)O)OCC

Origin of Product

United States

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